molecular formula C19H26O3 B14330552 4-Decyl-7-hydroxy-2H-1-benzopyran-2-one CAS No. 105380-72-1

4-Decyl-7-hydroxy-2H-1-benzopyran-2-one

Cat. No.: B14330552
CAS No.: 105380-72-1
M. Wt: 302.4 g/mol
InChI Key: WWVHCNVLTRGILM-UHFFFAOYSA-N
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Description

4-Decyl-7-hydroxy-2H-1-benzopyran-2-one is a chemical compound belonging to the benzopyran family This compound is characterized by a benzopyran ring structure with a decyl group at the 4th position and a hydroxyl group at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Decyl-7-hydroxy-2H-1-benzopyran-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxycoumarin with a decyl halide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Decyl-7-hydroxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7th position can be oxidized to form a ketone or aldehyde.

    Reduction: The benzopyran ring can be reduced to form dihydrobenzopyran derivatives.

    Substitution: The decyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used.

Major Products Formed

    Oxidation: Formation of 7-oxo derivatives.

    Reduction: Formation of dihydrobenzopyran derivatives.

    Substitution: Formation of various alkyl or aryl substituted benzopyran derivatives.

Scientific Research Applications

4-Decyl-7-hydroxy-2H-1-benzopyran-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-Decyl-7-hydroxy-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. The hydroxyl group at the 7th position can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzopyran ring structure can interact with enzymes and receptors, modulating their function. The decyl group enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

4-Decyl-7-hydroxy-2H-1-benzopyran-2-one can be compared with other similar compounds such as:

    7-Hydroxycoumarin: Lacks the decyl group, making it less lipophilic.

    4-Hydroxy-2H-1-benzopyran-2-one: Lacks both the decyl and hydroxyl groups, resulting in different chemical properties.

    Umbelliferone: Another hydroxylated benzopyran with different substitution patterns.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

105380-72-1

Molecular Formula

C19H26O3

Molecular Weight

302.4 g/mol

IUPAC Name

4-decyl-7-hydroxychromen-2-one

InChI

InChI=1S/C19H26O3/c1-2-3-4-5-6-7-8-9-10-15-13-19(21)22-18-14-16(20)11-12-17(15)18/h11-14,20H,2-10H2,1H3

InChI Key

WWVHCNVLTRGILM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=CC(=O)OC2=C1C=CC(=C2)O

Origin of Product

United States

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